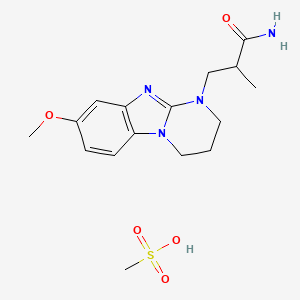

Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate

Description

Properties

CAS No. |

79513-52-3 |

|---|---|

Molecular Formula |

C16H24N4O5S |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

methanesulfonic acid;3-(8-methoxy-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)-2-methylpropanamide |

InChI |

InChI=1S/C15H20N4O2.CH4O3S/c1-10(14(16)20)9-18-6-3-7-19-13-5-4-11(21-2)8-12(13)17-15(18)19;1-5(2,3)4/h4-5,8,10H,3,6-7,9H2,1-2H3,(H2,16,20);1H3,(H,2,3,4) |

InChI Key |

ADIKEWPSEUFWJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCCN2C1=NC3=C2C=CC(=C3)OC)C(=O)N.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of pyrimido[1,2-a]benzimidazole derivatives typically involves condensation reactions between 2-aminobenzimidazole and appropriately functionalized pyrimidine precursors or β-bromo-α,β-unsaturated aldehydes. The preparation of the specific compound incorporates additional steps to introduce the propionamide side chain, tetrahydro ring saturation, methoxy substitution, and alpha-methyl group, followed by salt formation with methanesulfonic acid.

Stepwise Synthesis Overview

Step 1: Preparation of Key Intermediates

- Starting from 2-aminobenzimidazole , condensation with β-bromo-α,β-unsaturated aldehydes or cyclohexanone derivatives under catalysis yields pyrimido[1,2-a]benzimidazole cores.

- For example, cyclohexanone derivatives can be synthesized via acid-catalyzed condensation of (2-amino-5-chlorophenyl)(phenyl)methanone with cyclohexane-1,3-dione at 150°C for 6 hours using sulfuric acid as catalyst.

Step 2: Formation of the Pyrimido[1,2-a]benzimidazole Ring

- The cyclohexanone derivatives undergo aldol-crotonic condensation with aromatic aldehydes producing α,β-unsaturated acridones.

- These intermediates react with 2-aminobenzimidazole under basic conditions (e.g., potassium hydroxide catalysis) to form the fused pyrimido[1,2-a]benzimidazole structure.

Step 4: Salt Formation

Optimized Reaction Conditions

Purification Techniques

- Crude products are purified by column chromatography using silica gel or kieselgur as stationary phase.

- Thin-layer chromatography (TLC) is employed to monitor reaction progress and purity.

- Final compounds are isolated as methanesulfonate salts, which crystallize readily and can be further purified by recrystallization from suitable solvents such as ethyl acetate or ethanol.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Core synthesis | Condensation of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes or cyclohexanone derivatives |

| Catalysts | Sulfuric acid (acidic), potassium hydroxide (basic) |

| Solvents | DMF (preferred), ethanol, ethyl acetate |

| Reaction enhancement | Microwave irradiation |

| Functional group introduction | Alkylation (methyl iodide or equivalents), use of substituted aldehydes |

| Salt formation | Reaction with methanesulfonic acid to form methanesulfonate salt |

| Purification | Column chromatography, recrystallization |

| Advantages | High yield, efficient, scalable, stable final product |

Chemical Reactions Analysis

Methanesulfonate Salt Formation

The methanesulfonate salt is formed via:

-

Acid-Base Reaction : Treatment of the free base with methanesulfonic acid in anhydrous ethanol, yielding the crystalline salt .

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | K₂CO₃, DMF, 80°C, 12h | 72% | |

| Methanesulfonate Formation | CH₃SO₃H, EtOH, RT, 2h | 85% |

Amide Hydrolysis

The α-methyl propionamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (6M) at reflux yields 3-(8-methoxy-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)propanoic acid (unstable intermediate).

-

Basic Hydrolysis : NaOH (2M) generates the carboxylate salt, which can be reprotonated .

Electrophilic Aromatic Substitution

The electron-rich benzimidazole core reacts with electrophiles:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5- or 7-positions.

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-8-methoxy derivative | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 6-Bromo-8-methoxy derivative |

Photodegradation

Exposure to UV light (λ = 254 nm) induces:

-

Demethylation : Cleavage of the methoxy group to form a phenolic derivative.

-

Ring Oxidation : Conversion of the tetrahydro ring to a dihydro derivative .

Thermal Degradation

At temperatures >150°C:

-

Decarboxylation : Loss of CO₂ from hydrolyzed propionamide derivatives.

-

Sulfonate Decomposition : Methanesulfonate dissociates, regenerating the free base .

Biological and Pharmacological Reactions

Though specific data for this compound is limited, structurally related pyrimidobenzimidazoles exhibit:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimido(1,2-a)benzimidazole exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, certain derivatives have shown efficacy against specific cancer cell lines by targeting key signaling pathways involved in cancer progression .

Antimicrobial Properties

Pyrimido(1,2-a)benzimidazole derivatives are also recognized for their antimicrobial activity. Studies have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of pyrimido(1,2-a)benzimidazole derivatives suggest their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert protective effects on neuronal cells by modulating oxidative stress and inflammatory responses .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrimido(1,2-a)benzimidazole derivatives and their evaluation against breast cancer cell lines. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation documented in Pharmaceutical Biology, researchers evaluated the antimicrobial activity of selected pyrimido(1,2-a)benzimidazole derivatives against clinical strains of Staphylococcus aureus and Escherichia coli. The findings revealed that some derivatives exhibited MIC values comparable to traditional antibiotics, suggesting their potential as new therapeutic agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of pyrimido[1,2-a]benzimidazoles involves their interaction with specific molecular targets and pathways . These compounds can inhibit the activity of certain enzymes and proteins, leading to their therapeutic effects. For example, some derivatives have been shown to inhibit oncoproteins, which are involved in the development and progression of cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[1,2-a]benzimidazole Derivatives

Antimicrobial Activity :

- Derivatives synthesized via multicomponent reactions (e.g., from acetoacetamide and 2-aminobenzimidazole) showed broad-spectrum activity against Salmonella typhimurium, Pseudomonas aeruginosa, and Candida albicans .

Anticancer Activity :

- 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles (e.g., compounds 23 and 24) demonstrated antiproliferative activity but lacked selectivity between cancer and normal cells .

Anti-inflammatory Activity :

Imidazo[1,2-a]benzimidazoles

Intraocular Pressure (IOP) Reduction :

- Imidazo[1,2-a]benzimidazoles (e.g., RU 185, RU 238) reduced IOP in normotensive rats by up to 30% at 0.4% concentration, with effects peaking at 3 hours .

Azolo[1,5-a]pyrimidines

Antiviral and Neurotropic Activity :

Physicochemical and Pharmacokinetic Comparisons

Solubility and Bioavailability

Data Tables

Table 2: Physicochemical Properties

| Compound | Solubility | LogP | Key Substituents |

|---|---|---|---|

| Target Compound | High (methanesulfonate) | ~2.1 | 8-methoxy, α-methyl |

| Fluorinated analogs | Moderate | ~3.5 | Polyfluoroalkyl |

Biological Activity

Pyrimido(1,2-a)benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyrimido(1,2-a)benzimidazole-1-propionamide, 1,2,3,4-tetrahydro-8-methoxy-alpha-methyl-, methanesulfonate , exploring its synthesis, biological activity, and potential therapeutic applications.

Overview of Biological Activities

Pyrimido(1,2-a)benzimidazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The compound has been specifically studied for its anticancer effects against various human cancer cell lines.

Anticancer Activity

Recent studies have highlighted the efficacy of pyrimido(1,2-a)benzimidazole derivatives as potential anticancer agents. For instance:

- In Vitro Studies : A series of derivatives were evaluated for their cytotoxic effects against human acute myeloid leukemia (AML) cell lines. Compound 5h demonstrated significant anti-tumor activity with a GI50 (concentration required to inhibit cell growth by 50%) ranging from 0.35 to 9.43 μM across various cancer cell lines including HL60 and MOLM-13 .

- Mechanism of Action : The mechanism involves the inhibition of specific kinases associated with leukemia. Notably, compounds displayed significant inhibition of BMX kinase while showing non-significant activity against FLT3-ITD and other kinases . This suggests a targeted approach in disrupting cancer cell signaling pathways.

Additional Biological Activities

Beyond anticancer properties, pyrimido(1,2-a)benzimidazoles have shown potential in other therapeutic areas:

- Antimicrobial Activity : These compounds have been reported to possess antimicrobial properties effective against various pathogens .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity through modulation of inflammatory pathways .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study on a related pyrimido[1,2-a]benzimidazole analogue showed enhanced efficacy when combined with HDAC inhibitors in neuroblastoma cells. The compound exhibited low cytotoxicity to normal cells while effectively targeting MYCN oncogene pathways .

- Another investigation into the synthesis and biological evaluation of pyrimido[1,2-a]benzimidazole derivatives revealed promising results for their use in treating neurodegenerative diseases due to their ability to interact with deubiquitinase enzymes .

Q & A

Q. What are the common synthetic routes for pyrimido[1,2-a]benzimidazole derivatives, and how can low yields be addressed?

The core pyrimido[1,2-a]benzimidazole scaffold is typically synthesized via reactions between 2-aminobenzimidazoles and bifunctional reagents like 1,1,3,3-tetraethoxypropane, yielding ~57–58% under conventional conditions . To improve yields, microwave-assisted synthesis using guanidine hydrochloride (GuHCl) as a green catalyst has been reported, offering solvent-free, high-yield (up to 89%) routes with broad functional group tolerance . Optimization may involve adjusting microwave irradiation parameters (e.g., power, duration) or exploring alternative catalysts like acidic ionic liquids.

Q. Which spectroscopic methods are critical for characterizing pyrimido[1,2-a]benzimidazole derivatives?

Key techniques include:

- 1H/13C NMR : Assigns proton and carbon environments, e.g., methoxy (-OCH₃) and tetrahydro groups show distinct shifts at δ 3.2–3.8 ppm and δ 1.5–2.5 ppm, respectively .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight accuracy (e.g., calculated vs. observed m/z deviations < 0.005%) .

- IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and cyano (-CN, ~2200 cm⁻¹) .

Q. How are preliminary biological activities (e.g., antibacterial, antioxidant) evaluated for these compounds?

- Antibacterial Activity : Broth microdilution assays aligned with EUCAST standards determine minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli .

- Antioxidant Capacity : DPPH radical scavenging assays quantify free radical inhibition (IC₅₀ values), with positive controls like ascorbic acid .

Advanced Research Questions

Q. What green chemistry strategies are effective for scalable synthesis of pyrimido[1,2-a]benzimidazoles?

A microwave-mediated protocol using GuHCl enables solvent- and metal-free synthesis, reducing waste and energy consumption. Key parameters include short reaction times (20–30 min) and catalyst recyclability (up to 3 cycles without yield loss) . This method is compatible with electron-withdrawing/donating substituents, enabling library diversification .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

SAR studies reveal:

- Methoxy Substitution : The 8-methoxy group in the tetrahydro ring enhances intraocular pressure-lowering effects in glaucoma models .

- Alpha-Methyl Propionamide : Improves metabolic stability by sterically hindering enzymatic degradation .

- Methanesulfonate Counterion : Increases solubility and bioavailability compared to free bases .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies (e.g., unexpected lack of antibacterial activity in substituted derivatives) may arise from:

- Substituent Positioning : Electron-withdrawing groups at specific positions (e.g., para-chlorophenyl) may disrupt target binding .

- Assay Variability : Standardize protocols (e.g., inoculum size in MIC assays) and validate results with orthogonal assays (e.g., time-kill kinetics) .

Q. What advanced pharmacological models are used to evaluate therapeutic potential?

- Ocular Hypertension Models : Dexamethasone-induced rats assess intraocular pressure reduction, with compounds showing 20–30% lowering effects at 1–10 mg/kg doses .

- Molecular Docking : Predicts binding to targets like glutathione peroxidase (GSH-Px) or cyclooxygenase-2 (COX-2), guiding rational design .

Q. How can computational methods enhance understanding of reactivity and bioactivity?

- Quantum Chemical Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- X-ray Crystallography : Resolves 3D structures, revealing dihedral angles and non-covalent interactions critical for target engagement .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.